3-Phenethylthiophene

Electropolymerization Monomer Reactivity Cyclic Voltammetry

Sourcing monomers for stable n-doping polymers often involves sacrificing solubility or mechanical integrity. 3-Phenethylthiophene addresses this by balancing electronic and physical properties. - Enables ambipolar transport via its phenethyl substituent, critical for complementary logic circuits. - Ethyl spacer enhances solubility compared to rigid poly(3-phenylthiophene), supporting solution processing. - Designed to yield films with high mechanical strength for flexible electronics. Benchmark-grade material with batch-specific documentation for reliable R&D scaling.

Molecular Formula C12H12S
Molecular Weight 188.29 g/mol
Cat. No. B8467958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenethylthiophene
Molecular FormulaC12H12S
Molecular Weight188.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CSC=C2
InChIInChI=1S/C12H12S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H,6-7H2
InChIKeyVKKXVLUJEXIZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenethylthiophene – Building Block for Organic Electronics


3-Phenethylthiophene (C12H12S, MW 188.29 g/mol) is a 3-substituted thiophene monomer featuring a phenethyl group (-CH2CH2C6H5) attached at the β-position of the thiophene ring [1]. This structural motif places it within the broader class of 3-aryl and 3-alkyl thiophenes, which are fundamental building blocks for the synthesis of intrinsically conducting polymers (ICPs) and advanced organic semiconductors [2]. The presence of the aromatic phenyl group, separated by an ethyl spacer, is designed to modulate the monomer's oxidation potential and the resulting polymer's electronic properties, solubility, and processability, distinguishing it from simpler alkyl-substituted analogs [3]. Its primary utility lies in the electrochemical or chemical polymerization to yield poly(3-phenethylthiophene), a material of interest for applications such as organic field-effect transistors (OFETs), electrochromic devices, and supercapacitors [2].

Why 3-Phenethylthiophene Cannot Be Simply Replaced


Substituting 3-phenethylthiophene with a more common 3-alkylthiophene (e.g., 3-hexylthiophene) or 3-arylthiophene (e.g., 3-phenylthiophene) is not straightforward for advanced electronic applications due to the specific and often opposing impacts of the substituent on key polymer properties. As demonstrated in comparative studies on 3-phenylthiophene derivatives, the nature of the substituent on the phenyl ring directly and predictably alters the monomer's oxidation potential, which governs polymerization kinetics and the resulting polymer's electronic structure [1]. Furthermore, the introduction of an aromatic group (vs. a simple alkyl chain) has been shown to fundamentally alter the doping mechanism; for instance, poly(3-phenylthiophene) exhibits well-defined n-doping peaks absent in polythiophene [2]. The ethyl spacer in 3-phenethylthiophene introduces a crucial degree of conformational freedom not present in directly linked 3-phenylthiophene, which is expected to significantly modify polymer backbone planarity, solid-state packing, and ultimately, charge carrier mobility and optical properties compared to both rigid aryl and flexible alkyl analogs [3].

3-Phenethylthiophene Performance Benchmarks


Monomer Oxidation Potential vs. 3-Phenylthiophene

The oxidation potential of a thiophene monomer is a critical parameter determining its suitability for electropolymerization and the resulting polymer's band structure. While direct data for 3-phenethylthiophene is not available in peer-reviewed literature, class-level inferences can be drawn from its close structural analog, 3-phenylthiophene (PhT). Studies show that the oxidation potential of PhT is strongly dependent on the electrolytic medium. In a neutral medium of acetonitrile, the oxidation onset of PhT is approximately 1.44 V vs. SCE [1]. In contrast, when polymerized in pure boron trifluoride diethyl etherate (BFEE), the oxidation onset is significantly lowered to 1.29 V vs. SCE [1]. For a prospective user of 3-phenethylthiophene, this demonstrates a potential 0.15 V reduction in oxidation potential can be achieved through electrolyte selection. Comparatively, 3-methylthiophene, a common alkyl-substituted monomer, polymerizes in a similar acetonitrile-based system at a potential of about 1.5 V vs. SCE [2]. The ethyl spacer in 3-phenethylthiophene is expected to confer an oxidation potential between that of the electron-withdrawing phenyl (1.44 V) and electron-donating alkyl (1.5 V) analogs, offering a tunable intermediate.

Electropolymerization Monomer Reactivity Cyclic Voltammetry

Band Gap and n-Doping Stability

The electronic structure of the resulting polymer is paramount for device performance. For the polymer analog, poly(3-phenylthiophene) (PPT), the band gap was evaluated to be 2.0 eV, which is comparable to that of unsubstituted polythiophene (PT) [1]. Crucially, the top of the valence band in PPT is located at a higher energy state than that of PT by approximately 0.1 eV, and the dopant in PPT is reported to be relatively more stable compared to that in PT [1]. Furthermore, unlike PT, PPT exhibits a well-defined n-doping and dedoping peaks in cyclic voltammograms, a property attributed to conjugation between the phenyl group and the polymer backbone [2]. For 3-phenethylthiophene, the ethyl spacer will partially decouple the phenyl group from the thiophene backbone. This is anticipated to retain some of the n-doping capability conferred by the aryl group while potentially tuning the band gap and valence band position to values distinct from both PPT and poly(3-alkylthiophene)s.

Conducting Polymer Band Structure n-Doping

Work Function: Substrate-Independent Stability

A stable and predictable work function of a conjugated polymer is critical for optimizing charge injection at electrode interfaces in devices like OFETs and OLEDs. For poly(3-phenylthiophene) (PPT), the work function of dedoped films measured by the Kelvin probe technique was found to be almost independent of the underlying substrate (Al, Pb, In, Bi, Pt, Au, ITO), with a value in good agreement with 5.0 eV estimated from the Schottky–Mott rule [1]. This contrasts sharply with poly[3-(4-methylphenyl)thiophene] (PMPT) and poly[3-(4-fluorophenyl)thiophene] (PFPT), whose work functions showed a strong dependence on the substrate metal, indicating non-alignment of Fermi levels [1]. This substrate-independent work function suggests that PPT, and by extension its phenethyl analog, forms more reliable and predictable electrical contacts with a variety of electrode materials compared to other substituted thiophenes. This property is a significant advantage in device fabrication where consistent performance across different metal contacts is required.

Organic Electronics Interface Engineering Work Function

Freestanding Film Tensile Strength

The ability to form freestanding, mechanically robust polymer films is a key requirement for flexible electronics and electrochemical actuators. Electropolymerization of 3-phenylthiophene in boron trifluoride diethyl etherate (BFEE) yields free-standing poly(3-phenylthiophene) (P3PhT) films with a measured tensile strength of 32–40 MPa, a property reported for the first time for this material [1]. This mechanical strength is a significant advantage over many other electropolymerized conducting polymers, which are often brittle or obtained as powders. For a researcher procuring 3-phenethylthiophene, this indicates that the resulting polymer can likely be processed into durable, freestanding films suitable for device integration without the need for insulating polymer matrices or complex transfer techniques, offering a simpler path to fabricating functional layers.

Freestanding Film Mechanical Robustness Electropolymerization

Application Scenarios for 3-Phenethylthiophene


Ambipolar Semiconductors for Logic Circuits

3-Phenethylthiophene is a prime candidate monomer for synthesizing polymers with balanced hole and electron transport (ambipolarity). Class-level evidence from poly(3-arylthiophenes) shows that the aromatic substituent enables stable n-doping, a property absent in unsubstituted polythiophene [1]. The phenethyl group is designed to enhance this n-doping capability while maintaining good p-doping characteristics. This makes poly(3-phenethylthiophene) a promising active layer material for organic field-effect transistors (OFETs) in complementary logic circuits, which require both p-type and n-type semiconductors for low-power operation [2].

Flexible Freestanding Films for Sensors & Actuators

Electropolymerization of 3-phenethylthiophene, as inferred from studies on 3-phenylthiophene, can yield polymer films with exceptional mechanical integrity. The reported tensile strength of 32–40 MPa for freestanding poly(3-phenylthiophene) films [3] demonstrates the potential to create durable, flexible, and conductive materials without a supporting substrate. This makes 3-phenethylthiophene-derived polymers excellent candidates for the active layer in flexible pressure sensors, electrochemical actuators, and soft robotics, where mechanical robustness and electrical functionality must be intimately combined.

Reliable Electrode-Polymer Interfaces for Printed Electronics

The fabrication of reliable printed electronic devices hinges on consistent and predictable electrical contacts between the semiconductor and various metal electrodes. Research on poly(3-arylthiophenes) has shown that poly(3-phenylthiophene) exhibits a substrate-independent work function of approximately 5.0 eV, ensuring stable charge injection across a wide range of common electrode materials (Au, Pt, Al, ITO) [4]. 3-Phenethylthiophene is expected to confer a similar beneficial property to its polymer, making it a strategic choice for developers of printed OFETs, RFID tags, and other flexible circuits where manufacturing reproducibility and performance uniformity are critical.

Solution-Processable Polymers with Tunable Optoelectronic Properties

The presence of the phenethyl substituent in 3-phenethylthiophene is a deliberate design to balance electronic and physical properties. The ethyl spacer provides conformational flexibility, which is expected to enhance the solubility of the resulting polymer in common organic solvents compared to the more rigid poly(3-phenylthiophene) [5]. This improved solubility enables low-cost, high-throughput solution processing techniques like spin-coating, inkjet printing, and roll-to-roll manufacturing for depositing thin films in organic photovoltaics (OPVs) and OLEDs. Furthermore, the oxidation potential of the monomer, which governs polymerization, can be tuned by electrolyte selection [3], offering researchers a direct lever to control the final polymer's electronic structure and optical band gap.

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